Ethyl (3-trifluoromethylbenzoyl)acetate
Overview
Description
Ethyl (3-trifluoromethylbenzoyl)acetate is an organic compound with the molecular formula C12H11F3O3 and a molecular weight of 260.21 g/mol . It is also known by other names such as 3-(3-Trifluoromethylphenyl)-3-oxo-propionic acid ethyl ester and Ethyl 2-(3-trifluoromethylbenzoyl)acetate . This compound is commonly used as a reactant in various chemical reactions and has applications in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Ethyl (3-trifluoromethylbenzoyl)acetate has several scientific research applications:
Safety and Hazards
Mechanism of Action
Mode of Action
It has been used as a reactant in the preparation of various compounds, suggesting that it may interact with its targets through chemical reactions .
Biochemical Pathways
It has been used in the preparation of pyrido[1,2-a]benzimidazoles, which have cytotoxic and antiplasmodial properties, and diaryl-substituted pyrazoles, which are potent ccr2 receptor antagonists . This suggests that it may affect pathways related to cell survival and immune response.
Result of Action
Based on its use in the preparation of cytotoxic and antiplasmodial agents, it may induce cell death or inhibit parasite growth .
Preparation Methods
Ethyl (3-trifluoromethylbenzoyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 3-trifluoromethylbenzoyl chloride with ethyl acetoacetate in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to increase yield and purity .
Chemical Reactions Analysis
Ethyl (3-trifluoromethylbenzoyl)acetate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Comparison with Similar Compounds
Ethyl (3-trifluoromethylbenzoyl)acetate can be compared with similar compounds such as Ethyl (4-trifluoromethylbenzoyl)acetate . Both compounds have similar structures but differ in the position of the trifluoromethyl group on the benzene ring. This difference can influence their reactivity and the types of products formed in chemical reactions . Other similar compounds include Ethyl 3-(4-trifluoromethylphenyl)-3-oxopropanoate and Ethyl 2-(3-trifluoromethylbenzoyl)acetate .
Properties
IUPAC Name |
ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-4-3-5-9(6-8)12(13,14)15/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHPVUWFIZXXPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366376 | |
Record name | Ethyl (3-trifluoromethylbenzoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1717-42-6 | |
Record name | Ethyl (3-trifluoromethylbenzoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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